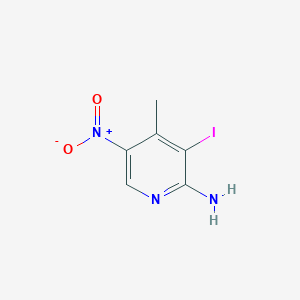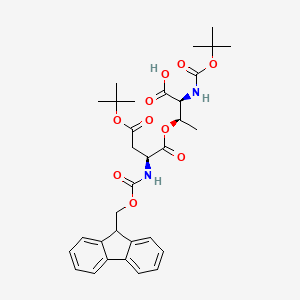![molecular formula C38H66Br2N2O2S B15249487 4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- is a compound that belongs to the benzothiadiazole family. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various organic electronic materials, such as light-emitting diodes (LEDs) and conducting polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- typically involves the bromination of 2,1,3-benzothiadiazole. One common method is to dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid and add N-bromosuccinimide (NBS) at an elevated temperature. The reaction mixture is then stirred for several hours, followed by the addition of ice water to precipitate the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar bromination reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
科学的研究の応用
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and other bioelectronic devices.
Medicine: Research is ongoing to explore its potential in drug delivery systems and therapeutic applications.
作用機序
The mechanism by which 2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, including:
類似化合物との比較
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: A closely related compound with similar electronic properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound has additional fluorine atoms, making it more electron-withdrawing and suitable for low-band gap polymers.
Uniqueness
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct solubility and electronic properties. This makes it particularly valuable in the synthesis of high-performance organic electronic materials .
特性
分子式 |
C38H66Br2N2O2S |
|---|---|
分子量 |
774.8 g/mol |
IUPAC名 |
4,7-dibromo-5,6-bis(2-hexyldecoxy)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C38H66Br2N2O2S/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-43-37-33(39)35-36(42-45-41-35)34(40)38(37)44-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChIキー |
BSWBMAZYYIFSSO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)COC1=C(C2=NSN=C2C(=C1OCC(CCCCCC)CCCCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
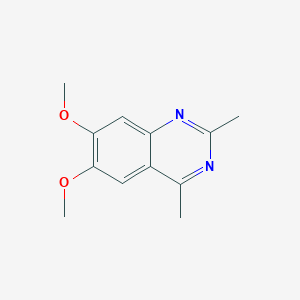
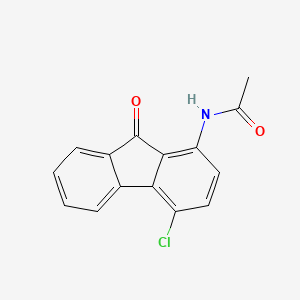

![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
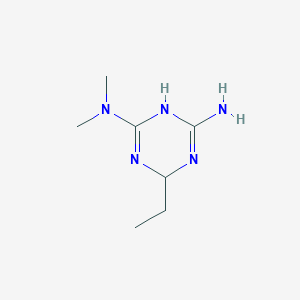


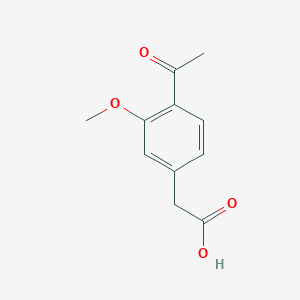
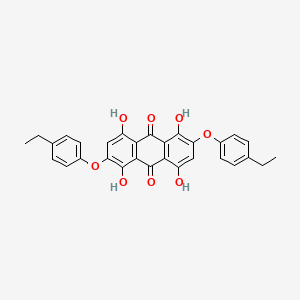
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
